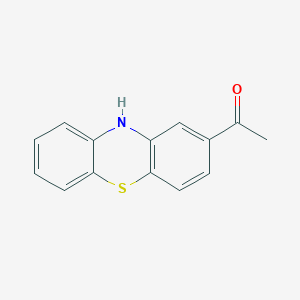

2-アセチルフェノチアジン

概要

説明

ML171は、2-アセチルフェノチアジンとしても知られており、ニコチンアミドアデニンジヌクレオチドリン酸オキシダーゼ1(NADPHオキシダーゼ1)の強力かつ選択的な阻害剤です。この化合物は主に、様々な生物学的プロセスや疾患におけるNADPHオキシダーゼ1の役割を研究するために科学研究で使用されます。 ML171は、活性酸素種(ROS)の生成を阻害する上で大きな可能性を示しており、酸化ストレス関連の研究において貴重なツールとなっています .

科学的研究の応用

ML171は、科学研究において幅広い用途を持っています。

化学: NADPHオキシダーゼ1の役割を研究するために、ROSを含む化学反応における選択的阻害剤として使用されます。

生物学: 細胞シグナル伝達、増殖、アポトーシスにおけるROSの影響を調べるために、細胞研究で使用されます。

医学: 糖尿病や心血管疾患などの酸化ストレスに関連する疾患における治療的用途の可能性が検討されています。

作用機序

ML171は、ROSの産生に関与する酵素であるNADPHオキシダーゼ1を選択的に阻害することにより、その効果を発揮します。NADPHオキシダーゼ1の活性を阻害することで、ML171はROSの生成を減らし、酸化ストレスを軽減します。 この阻害は、ML171がNADPHオキシダーゼ1の活性部位に結合し、ROS産生に必要な電子の移動を阻止することで起こります .

生化学分析

Biochemical Properties

2-Acetylphenothiazine interacts with the enzyme NADPH oxidase 1 (NOX1), inhibiting its activity . This interaction blocks the generation of reactive oxygen species (ROS) in cells, such as HT-29 cells . The nature of this interaction is inhibitory, with 2-Acetylphenothiazine acting as a potent NOX1 inhibitor .

Cellular Effects

The effects of 2-Acetylphenothiazine on cellular processes are primarily related to its role as a NOX1 inhibitor . By inhibiting NOX1, 2-Acetylphenothiazine can prevent the formation of ROS, which are involved in various cellular processes, including cell signaling pathways and gene expression . This can influence cell function, particularly in relation to oxidative stress responses .

Molecular Mechanism

At the molecular level, 2-Acetylphenothiazine exerts its effects by binding to and inhibiting the enzyme NOX1 . This prevents NOX1 from generating ROS, thereby influencing cellular processes that are regulated by these species .

準備方法

合成経路と反応条件

ML171の合成は、フェノチアジンのアセチル化を伴います。この反応は通常、出発物質としてフェノチアジンを必要とし、これは硫酸などの触媒の存在下で酢酸無水物と反応します。 この反応は還流条件下で行われ、2-アセチルフェノチアジンが生成されます .

工業生産方法

ML171の具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチは、実験室規模の合成プロセスを拡大することです。これには、最終生成物の高収率と高純度を確保するために、温度や触媒濃度などの反応条件を最適化することが含まれます。 工業生産では、一貫性と安全性を確保するために、厳格な品質管理措置も必要となります .

化学反応の分析

反応の種類

ML171は、フェノチアジン環上のアセチル基の存在により、主に置換反応を起こします。 酸化反応と還元反応にも関与し得ますが、これらはあまり一般的ではありません .

一般的な試薬と条件

置換反応: 一般的な試薬には、ハロゲンと求核剤が含まれます。これらの反応は通常、水酸化ナトリウムなどの塩基の存在下で行われます。

酸化反応: 過酸化水素などの酸化剤を制御された条件下で使用できます。

主要な生成物

これらの反応から生成される主要な生成物は、使用される具体的な試薬と条件によって異なります。 例えば、置換反応はML171の様々なハロゲン化誘導体を生成し、酸化反応は化合物の酸化型を生成することができます .

類似化合物との比較

類似化合物

VAS2870: 酵素の複数のアイソフォームに影響を与える、より広範な特異性を持つ別のNADPHオキシダーゼ阻害剤。

GKT137831: NADPHオキシダーゼ1と4の選択的阻害剤で、類似の研究用途で使用されます。

ML171の独自性

ML171は、NADPHオキシダーゼ1に対する高い選択性により際立っており、様々な生物学的プロセスにおけるこの酵素の特定の役割を研究するための貴重なツールとなっています。 その効力と選択性により、研究者は他のアイソフォームへのオフターゲット効果を伴うことなく、NADPHオキシダーゼ1阻害の影響を正確に調査することができます .

生物活性

Overview

1-(10H-Phenothiazin-2-yl)ethanone, also known as ML171 or 2-acetylphenothiazine, is a compound of significant interest in biochemical research. It has been identified primarily as a potent and selective inhibitor of nicotinamide adenine dinucleotide phosphate oxidase 1 (NADPH oxidase 1, NOX1), which plays a crucial role in the generation of reactive oxygen species (ROS) in various biological systems. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Target Enzyme : The primary target of 1-(10H-Phenothiazin-2-yl)ethanone is NOX1. By inhibiting this enzyme, the compound effectively reduces ROS production, which is implicated in oxidative stress-related diseases.

Biochemical Pathways :

- Inhibition of ROS Generation : ML171 demonstrates an IC50 value of approximately 0.25 μM against NOX1, indicating its potency in blocking ROS production.

- Impact on Signaling Pathways : The inhibition of NOX1 by ML171 influences several signaling pathways, including ERK, Rho kinase, and STAT3. These pathways are critical for regulating cell growth, inflammation, and apoptosis.

Biological Activities

1-(10H-Phenothiazin-2-yl)ethanone exhibits a range of biological activities that make it relevant for therapeutic applications:

- Antioxidant Effects : By inhibiting NOX1, ML171 reduces oxidative stress, thereby protecting cells from oxidative damage.

- Anti-inflammatory Properties : The compound has shown efficacy in decreasing the expression of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting potential use in inflammatory diseases.

- Vascular Function Improvement : ML171 has been reported to enhance endothelial function and reduce vascular contractility in models of hypertension and diabetes.

Study on Inflammatory Response

A study investigated the effects of ML171 on inflammatory responses in a murine model. The administration of ML171 resulted in a significant reduction in inflammatory markers and improved overall survival rates compared to control groups. This suggests its potential as a therapeutic agent for conditions characterized by excessive inflammation.

Neuroprotective Effects

Research has indicated that ML171 may have neuroprotective properties. In vitro studies demonstrated that treatment with ML171 reduced neuronal cell death induced by oxidative stress, highlighting its potential application in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Data Table: Biological Activities of 1-(10H-Phenothiazin-2-yl)ethanone

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Inhibition of NOX1 | IC50 = 0.25 μM | |

| Reduction of ROS | Significant decrease in oxidative stress markers | |

| Decrease in pro-inflammatory cytokines | IL-6 and TNF-α levels reduced | |

| Improvement in endothelial function | Enhanced vascular response in diabetic models | |

| Neuroprotection | Reduced neuronal death under oxidative stress conditions |

特性

IUPAC Name |

1-(10H-phenothiazin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NOS/c1-9(16)10-6-7-14-12(8-10)15-11-4-2-3-5-13(11)17-14/h2-8,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWGBOHJGWOPYCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20216525 | |

| Record name | Methyl phenothiazin-2-yl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6631-94-3 | |

| Record name | 2-Acetylphenothiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6631-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl phenothiazin-2-yl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006631943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetylphenothiazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetylphenothiazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57951 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl phenothiazin-2-yl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl phenothiazin-2-yl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl phenothiazin-2-yl ketone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DEE7H3XAB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of ML171?

A1: ML171 is a potent and selective inhibitor of NADPH oxidase isoform 1 (NOX1) [, ].

Q2: How does ML171 interact with NOX1?

A2: While the precise binding mechanism remains unclear, studies suggest that ML171 directly interacts with NOX1, inhibiting its activity with an IC50 of 0.25 μM [, ].

Q3: What are the downstream effects of ML171-mediated NOX1 inhibition?

A3: Inhibiting NOX1 with ML171 reduces the production of reactive oxygen species (ROS) [, , , ], thereby impacting several cellular processes, including: * Reduced oxidative stress: ML171 protects against oxidative damage in various cell types [, , , , , ]. * Modulation of signaling pathways: ML171 has been shown to affect ERK [], Rho kinase [, , ], and STAT3 [] signaling pathways, which play crucial roles in cell growth, inflammation, and other processes. * Inflammatory response: ML171 attenuates inflammatory responses by decreasing the expression of pro-inflammatory cytokines, including IL-6 and TNF-α [, , ]. * Cell death and survival: Depending on the cell type and context, ML171 can promote [] or inhibit [] apoptosis and necroptosis []. * Vascular function: ML171 improves endothelial function and reduces vascular contractility in models of hypertension and diabetes [, , , ].

Q4: Does ML171 affect other NOX isoforms?

A4: ML171 demonstrates high selectivity for NOX1. It shows minimal or no inhibitory activity against other NOX isoforms, including NOX2 and NOX4, at concentrations effective in inhibiting NOX1 [, , , ].

Q5: Does ML171 interact with other cellular targets besides NOX1?

A5: While ML171 is highly selective for NOX1, studies suggest potential interactions with other targets, such as organic anion transporting polypeptide 2B1 (OATP2B1), protein kinase C (PKC), and phosphoinositide 3-kinase (PI3K) []. Further research is needed to fully elucidate these interactions.

Q6: What is the molecular formula and weight of ML171?

A6: The molecular formula of ML171 is C14H11NOS, and its molecular weight is 241.31 g/mol [].

Q7: Is there any spectroscopic data available for ML171?

A7: Yes, structural characterization of ML171 has been conducted using X-ray diffraction analysis []. The thiazine ring in ML171 adopts a slightly distorted boat conformation. The dihedral angle between the mean planes of the two benzene rings is 20.2 (9)°. An intermolecular N—H⋯O hydrogen bond and a weak C—H⋯π interaction are observed in the crystal structure, creating a two-dimensional network parallel to the bc plane.

Q8: How do structural modifications to the ML171 scaffold affect its activity?

A8: While limited information is available on specific SAR studies for ML171, replacing the acetyl group at the 2-position of the phenothiazine ring with other substituents, such as chlorine or trifluoromethyl, can alter its activity and physicochemical properties [, ]. Further investigation is needed to establish definitive structure-activity relationships.

Q9: What in vitro models have been used to study the effects of ML171?

A9: Various in vitro models, including:

- Human and rodent cell lines: Human pulmonary artery smooth muscle cells (PASMCs) [, ], human umbilical cord artery smooth muscle cells [], human and rat vascular smooth muscle cells (VSMCs) [, , , , ], pancreatic acinar AR42J cells [], gastric cancer AGS cells [, ], human breast cancer MCF-7 cells [], and human hepatocellular carcinoma HepG-2 cells [] have been used to investigate the effects of ML171.

- Primary cell cultures: Mouse macrophages [], rat neutrophils [], and human and rodent adipocytes [, ] have been employed to evaluate the effects of ML171 on specific cell types.

Q10: What in vivo models have been used to study the effects of ML171?

A10: ML171 has been investigated in various animal models, including:

- Rodent models: Mice: Non-obese diabetic (NOD) mice [], C57BL/6 mice [, , ] and rats: Wistar rats [], spontaneously hypertensive rats (SHRs) [, ], stroke-prone spontaneously hypertensive rats (SHRSP) [, ].

- Porcine models: Porcine coronary arteries have been used to investigate the role of ML171 in regulating vascular tone [].

Q11: Are there any clinical trials involving ML171?

A11: Currently, no clinical trials involving ML171 have been reported.

Q12: What is the known toxicity profile of ML171?

A12: A single-dose toxicity study in mice reported a median lethal dose (LD50) of 500 mg/kg for both males and females following intraperitoneal injection []. At lower doses, no mortality was observed. Histopathological analysis revealed liver abnormalities in mice treated with 250 or 500 mg/kg of ML171, including thickening of the liver edge, adhesions between the liver and adjacent organs, hypertrophy of centrilobular hepatocytes, and inflammatory cell infiltration.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。